Phenyl 1-thio-beta-D-galactopyranoside
Phenyl 1-thio-beta-D-galactopyranoside
Brand Name:
Vulcanchem
CAS No.:
16758-34-2
VCID:
VC20773978
InChI:
InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12+/m1/s1
SMILES:
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O
Molecular Formula:
C12H16O5S
Molecular Weight:
272.32 g/mol
Phenyl 1-thio-beta-D-galactopyranoside
CAS No.: 16758-34-2
Cat. No.: VC20773978
Molecular Formula: C12H16O5S
Molecular Weight: 272.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16758-34-2 |
|---|---|
| Molecular Formula | C12H16O5S |
| Molecular Weight | 272.32 g/mol |
| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol |
| Standard InChI | InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12+/m1/s1 |
| Standard InChI Key | OVLYAISOYPJBLU-IIRVCBMXSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
| SMILES | C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O |
| Canonical SMILES | C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator